sodium;1-benzylaziridine-2-carboxylate
Description
Sodium 1-benzylaziridine-2-carboxylate (CAS: Not explicitly provided; InChIKey: FVBUEBBXOPNHCR-UHFFFAOYNA-M) is a sodium salt derivative of an aziridine-carboxylic acid. Key properties include:
- Molecular Weight: 199.18 g/mol .
- Purity: 95% (typical for laboratory use) .
- Structure: Features a three-membered aziridine ring with a benzyl group at position 1 and a sodium carboxylate at position 2.
- Applications: Primarily used in academic and industrial research, particularly in organic synthesis and pharmaceutical intermediates .
Properties
IUPAC Name |
sodium;1-benzylaziridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2.Na/c12-10(13)9-7-11(9)6-8-4-2-1-3-5-8;/h1-5,9H,6-7H2,(H,12,13);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVBUEBBXOPNHCR-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N1CC2=CC=CC=C2)C(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(N1CC2=CC=CC=C2)C(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10NNaO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Reagents
The hydrolysis of benzyl 1-benzylaziridine-2-carboxylate (C17H17NO2) serves as a primary route to the sodium carboxylate. This method involves saponification of the ester group under basic conditions. For example, treatment with sodium hydroxide (NaOH) in a polar aprotic solvent like methanol or ethanol cleaves the benzyl ester, yielding the carboxylic acid intermediate.
Critical Parameters :
-
Solvent Selection : Methanol is preferred due to its miscibility with aqueous bases and ability to stabilize reactive intermediates.
-
Temperature : Reactions are typically conducted at 0–5°C to prevent aziridine ring opening, which is prone to occur under elevated temperatures or acidic conditions.
-
Base Concentration : A 2N NaOH solution ensures complete deprotonation of the carboxylic acid while minimizing side reactions.
Sodium Salt Formation
Following hydrolysis, the carboxylic acid is neutralized with sodium-2-ethylhexanoate in acetone to precipitate the sodium salt. This step achieves high purity (≥95%) by exploiting the low solubility of the sodium carboxylate in non-polar solvents.
Table 1: Hydrolysis and Salt Formation Conditions
Direct Cyclization Approaches
Ring-Closure Mechanisms
Direct synthesis of the aziridine ring involves cyclization of β-amino alcohols or related precursors. For instance, treating benzylamine with ethyl chloroformate under basic conditions generates the aziridine ring via intramolecular nucleophilic substitution.
Key Considerations :
Carboxylation and Neutralization
Post-cyclization, the carboxylate group is introduced via carboxylation with carbon dioxide or phosgene derivatives. Subsequent treatment with sodium bicarbonate yields the sodium salt.
Table 2: Direct Synthesis Yield Optimization
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Cyclization | Ethyl chloroformate, DCM | 78 | 89 |
| Carboxylation | CO2, 40 psi | 65 | 92 |
| Neutralization | NaHCO3, H2O | 83 | 95 |
Ion-Exchange Resin Methodology
Process Overview
An alternative method employs sodium-form ion-exchange resins to convert the free carboxylic acid to its sodium salt. The acid form is passed through a column packed with Amberlite IR-120 Na+ resin, exchanging protons for sodium ions.
Advantages :
Efficiency and Yield Considerations
Table 3: Ion-Exchange Performance Metrics
| Resin Type | Capacity (meq/g) | Conversion Efficiency (%) |
|---|---|---|
| Amberlite IR-120 Na+ | 1.8 | 98 |
| Dowex 50WX8 | 1.6 | 95 |
Comparative Analysis of Preparation Methods
Table 4: Method Comparison
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Hydrolysis of Ester | 83 | 95 | High | Moderate |
| Direct Cyclization | 78 | 89 | Moderate | High |
| Ion-Exchange | 98 | 99 | High | Low |
The ion-exchange method outperforms others in purity and yield but requires specialized equipment. Hydrolysis balances cost and scalability, making it suitable for laboratory settings.
Optimization of Reaction Parameters
Chemical Reactions Analysis
Types of Reactions
3-(Dimethyl-1,3-thiazol-5-yl)-3-oxopropanenitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The thiazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
Organic Synthesis
Sodium 1-benzylaziridine-2-carboxylate serves as a versatile building block in organic synthesis. It is used to create more complex nitrogen-containing compounds, particularly polyamines. Its unique structure allows for the development of various derivatives, which can exhibit distinct biological activities.
Research indicates that derivatives of sodium 1-benzylaziridine-2-carboxylate may possess antimicrobial and anticancer properties. For instance, studies have shown its potential as a Panx-1 channel blocker, which could be relevant in treating conditions associated with inflammation and cell death.
Table 1: Inhibition of Panx-1 Channels by Various Compounds
| Compound | % Inhibition at 50 µM |
|---|---|
| Sodium 1-benzylaziridine-2-carboxylate | 66% |
| Compound A | 44% |
| Compound B | 88% |
| Compound C | 79% |
Medicinal Chemistry
Ongoing research is exploring the compound's potential in drug development. Its ability to interact with specific molecular pathways makes it a candidate for further investigation in therapeutic applications, including antiviral properties against SARS-CoV-2.
Pharmacological Evaluation
In pharmacological studies assessing various compounds for their ability to inhibit Panx-1 channels, sodium 1-benzylaziridine-2-carboxylate demonstrated significant inhibitory effects at a concentration of 50 µM. This highlights its potential therapeutic relevance.
Synthesis and Derivatives
The synthesis of sodium 1-benzylaziridine-2-carboxylate typically involves the reaction of benzylamine with ethyl chloroformate under controlled conditions. Variations in synthesis methods can lead to different derivatives with distinct biological activities.
Table 2: Yields from Various Synthesis Methods
| Method | Yield (%) |
|---|---|
| Method A | 78% |
| Method B | 83% |
| Method C | 64% |
Mechanism of Action
The mechanism of action of 3-(Dimethyl-1,3-thiazol-5-yl)-3-oxopropanenitrile involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to the inhibition of key enzymes in microbial metabolism. The compound’s structure allows it to bind to active sites, disrupting normal cellular functions .
Comparison with Similar Compounds
Ethyl 1-Benzylaziridine-2-Carboxylate
- CAS : 34943-06-1 .
- Molecular Weight : 205.25 g/mol .
- Key Differences :
- Functional Group : Ethyl ester vs. sodium carboxylate.
- Solubility : The sodium salt is more water-soluble due to ionic character, whereas the ethyl ester is lipophilic .
- Reactivity : The sodium carboxylate acts as a stronger nucleophile, while the ethyl ester may undergo hydrolysis or transesterification .
- Applications : Ethyl ester derivatives are often used in esterification reactions or as intermediates in peptide synthesis .
(S)-Benzyl 2-Methylaziridine-1-Carboxylate
- CAS : 946088-68-2 .
- Molecular Weight : 191.23 g/mol .
- Key Differences :
- Substituents : Methyl group at position 2 and benzyl ester at position 1, compared to the sodium salt’s carboxylate group.
- Stereochemistry : The (S)-configuration introduces chirality, impacting enantioselective reactions .
- Strain : Both compounds retain the strained aziridine ring, but steric hindrance from the methyl group in the (S)-derivative may reduce reactivity .
- Applications : Used in asymmetric synthesis for chiral building blocks .
Benzyl 1-Benzylaziridine-2-Carboxylate
- CAS : 483364-99-4 .
- Key Differences :
- Ester vs. Salt : Dual benzyl groups (one on the aziridine nitrogen and one on the ester) create a highly lipophilic structure, contrasting with the sodium salt’s polarity .
- Stability : The sodium salt may exhibit better stability in aqueous environments, while the benzyl ester could degrade under acidic/basic conditions .
- Applications : Likely employed in organic solvents for coupling reactions .
Methyl 1-Benzylazetidine-2-Carboxylate
- CAS: Not explicitly provided .
- Key Differences :
Comparative Data Table
Research Findings and Trends
- Reactivity: Sodium 1-benzylaziridine-2-carboxylate’s ionic nature makes it superior in polar solvents, while ester derivatives dominate in non-polar media .
- Synthetic Utility : Aziridine derivatives are prized for ring-opening reactions (e.g., nucleophilic additions), but azetidine analogs offer tunable stability for prolonged biological activity .
- Availability : Sodium salts and certain esters (e.g., ethyl) are commercially available but may require custom synthesis for specific stereochemical needs .
Q & A
Basic Research: Synthesis and Characterization
Q1: What are the most reliable synthetic routes for preparing sodium 1-benzylaziridine-2-carboxylate, and how can researchers optimize yields while minimizing side reactions? Methodological Answer:
- Route Selection : Use nucleophilic substitution or ring-closing reactions with sodium hydroxide to deprotonate the carboxylic acid group. Monitor pH to avoid aziridine ring opening .
- Yield Optimization : Employ kinetic control via low-temperature conditions (0–5°C) and inert atmospheres (argon/nitrogen) to stabilize the reactive aziridine ring. Characterize intermediates via <sup>1</sup>H/<sup>13</sup>C NMR to confirm structural integrity .
- Purity Validation : Use reverse-phase HPLC with UV detection (λ = 254 nm) and compare retention times against known standards. Quantify impurities via mass spectrometry .
Basic Research: Analytical Characterization
Q2: Which spectroscopic and chromatographic techniques are critical for confirming the identity and purity of sodium 1-benzylaziridine-2-carboxylate? Methodological Answer:
- Structural Confirmation :
- NMR : Analyze <sup>1</sup>H NMR for benzyl protons (δ 7.2–7.4 ppm) and aziridine protons (δ 2.5–3.5 ppm). Use <sup>13</sup>C NMR to verify carboxylate (δ 170–180 ppm) and aziridine carbons .
- FT-IR : Confirm the carboxylate group (asymmetric stretching at 1560–1610 cm⁻¹) and absence of free carboxylic acid (O-H stretch ~2500–3300 cm⁻¹) .
- Purity Assessment :
- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30 v/v) and 0.1% trifluoroacetic acid. Calculate purity via peak area normalization .
Advanced Research: Stability and Reactivity
Q3: How does sodium 1-benzylaziridine-2-carboxylate behave under varying pH and temperature conditions, and what analytical methods can track its degradation? Methodological Answer:
- Stability Profiling :
- pH Studies : Prepare buffered solutions (pH 2–12) and incubate at 25°C. Monitor degradation via UV-Vis spectroscopy at 220 nm. Aziridine rings are prone to hydrolysis under acidic conditions, forming diamino alcohols .
- Thermal Stability : Use TGA/DSC to identify decomposition temperatures. Store samples at -20°C in desiccated environments to prevent moisture-induced ring opening .
- Degradation Analysis :
- LC-MS/MS : Identify degradation products (e.g., ring-opened diamino alcohols) using fragmentation patterns. Compare with synthetic standards .
Advanced Research: Mechanistic Studies
Q4: What mechanistic insights exist for the ring-opening reactions of sodium 1-benzylaziridine-2-carboxylate, and how can researchers design experiments to probe regioselectivity? Methodological Answer:
- Reagent Selection : Test nucleophiles (e.g., thiols, amines) in polar aprotic solvents (DMF, DMSO). Track regioselectivity via <sup>1</sup>H NMR by monitoring proton shifts at C2 vs. C3 positions .
- Computational Modeling : Use DFT calculations (B3LYP/6-31G*) to predict transition-state energies and compare with experimental outcomes. Validate with X-ray crystallography of reaction products .
Advanced Research: Application in Asymmetric Synthesis
Q5: How can sodium 1-benzylaziridine-2-carboxylate be leveraged as a chiral building block in enantioselective synthesis? Methodological Answer:
- Chiral Auxiliary Strategy : Couple the carboxylate with Evans-type oxazolidinones to induce asymmetry. Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak IA column) .
- Catalytic Asymmetric Ring-Opening : Employ transition-metal catalysts (e.g., Rh(II) complexes) with chiral ligands. Analyze ee using polarimetry or Mosher ester derivatization .
Basic Research: Safety and Handling
Q6: What safety protocols are essential for handling sodium 1-benzylaziridine-2-carboxylate in laboratory settings? Methodological Answer:
- PPE Requirements : Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation of fine powders .
- Spill Management : Neutralize spills with dilute acetic acid (1% v/v) to protonate reactive species, followed by absorption with vermiculite. Dispose via hazardous waste protocols .
Advanced Research: Addressing Data Contradictions
Q7: How should researchers resolve contradictions in reported reactivity or stability data for sodium 1-benzylaziridine-2-carboxylate? Methodological Answer:
- Reproducibility Checks : Replicate experiments using identical reagents (e.g., anhydrous sodium hydroxide) and solvent batches. Publish raw data (HPLC chromatograms, NMR spectra) in supplementary materials .
- Meta-Analysis : Compare studies using systematic review frameworks (e.g., PRISMA) to identify confounding variables like trace moisture or oxygen .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
